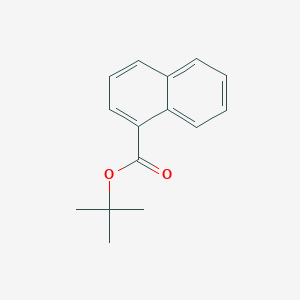
tert-Butyl naphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-naphthoate: is an organic compound that belongs to the class of esters. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and tert-butyl alcohol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 1-naphthoate can be synthesized through the esterification of 1-naphthoic acid with tert-butyl alcohol. This reaction typically requires a catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 1-naphthoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1-naphthoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal alkoxides or acids.
Hydrolysis: The ester can be hydrolyzed to yield 1-naphthoic acid and tert-butyl alcohol in the presence of a strong acid or base.
Reduction: Reduction of tert-butyl 1-naphthoate can lead to the formation of 1-naphthylmethanol.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Transesterification: New esters with different alcohol groups.
Hydrolysis: 1-naphthoic acid and tert-butyl alcohol.
Reduction: 1-naphthylmethanol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1-naphthoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a prodrug.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of tert-butyl 1-naphthoate involves its interaction with specific molecular targets. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form esters. The presence of the tert-butyl group enhances the stability of the ester and influences its reactivity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl benzoate
- tert-Butyl acetate
- tert-Butyl 4-bromo-1-naphthoate
Comparison: tert-Butyl 1-naphthoate is unique due to its naphthalene backbone, which imparts distinct aromatic properties compared to other tert-butyl esters. This structural feature influences its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
66821-79-2 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)17-14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI-Schlüssel |
XXKNPBDPZLPLFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)
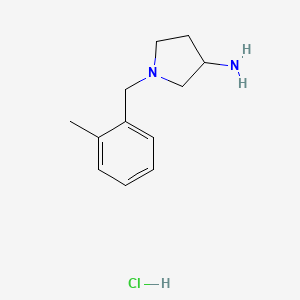

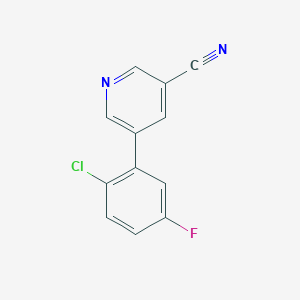

![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)
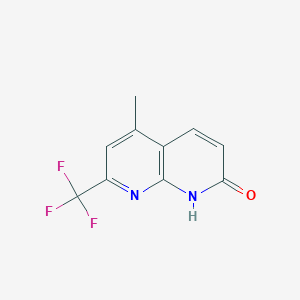
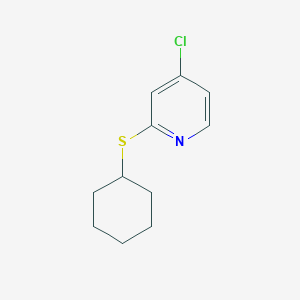

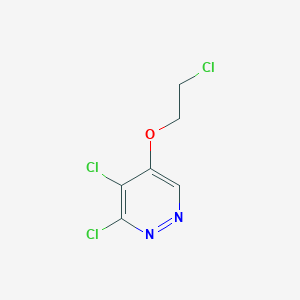

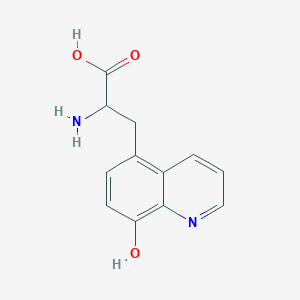

![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)
